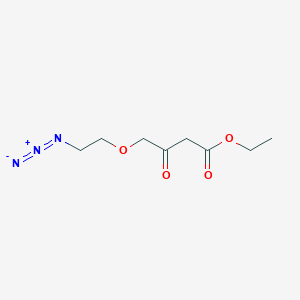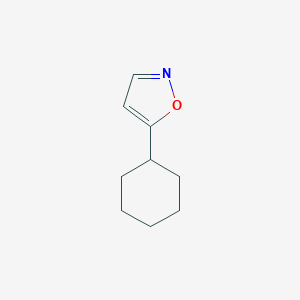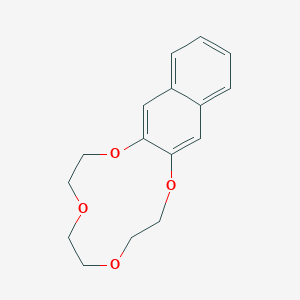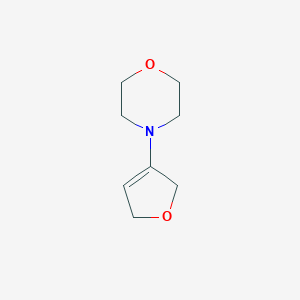
4-(2,5-Dihydrofuran-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dihydrofuran-3-yl)morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a morpholine ring and a dihydrofuran ring. It is also known by the chemical name, 4-(3-dihydro-2,5-furanyl)morpholine.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dihydrofuran-3-yl)morpholine is not fully understood. However, it is believed that this compound acts as a chelating agent for metal ions. It can also act as a nucleophile in certain chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-(2,5-Dihydrofuran-3-yl)morpholine. However, it has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,5-Dihydrofuran-3-yl)morpholine in lab experiments is its unique properties as a ligand for metal ions. It can also be easily synthesized in the lab. However, its limited solubility in water can be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2,5-Dihydrofuran-3-yl)morpholine. One area of research could focus on the development of new catalysts using this compound. Another area of research could focus on the use of this compound in the synthesis of other compounds. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-(2,5-Dihydrofuran-3-yl)morpholine is a multi-step process that involves the reaction of morpholine with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(2,5-Dihydrofuran-3-yl)morpholine has been used in a variety of scientific research studies. It has been found to be an effective ligand for metal ions such as copper and nickel. This compound has been used in the development of catalysts for various chemical reactions. It has also been used as a building block in the synthesis of other compounds.
Propiedades
Número CAS |
106183-62-4 |
|---|---|
Nombre del producto |
4-(2,5-Dihydrofuran-3-yl)morpholine |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-(2,5-dihydrofuran-3-yl)morpholine |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h1H,2-7H2 |
Clave InChI |
RVYDGYBAAYIAIP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CCOC2 |
SMILES canónico |
C1COCCN1C2=CCOC2 |
Sinónimos |
Morpholine, 4-(2,5-dihydro-3-furanyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



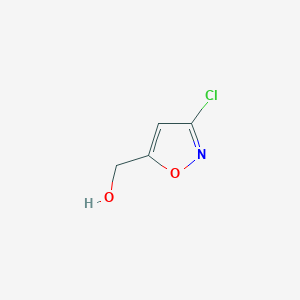
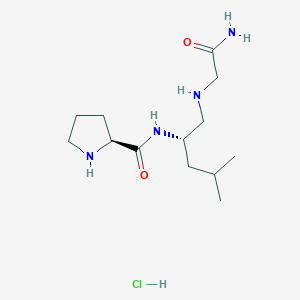
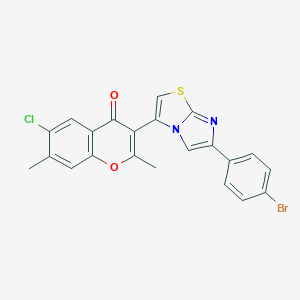
![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)
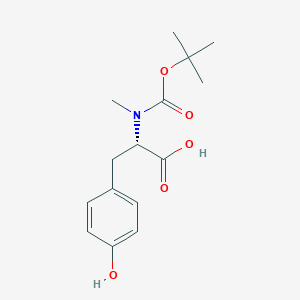
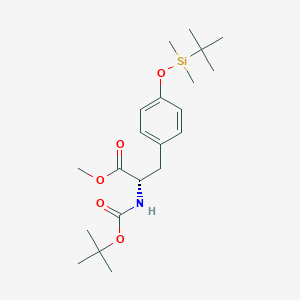
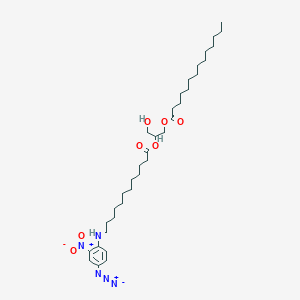
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
